molecular formula C16H16N2O2S B2688873 6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1031973-32-6

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2688873
CAS No.: 1031973-32-6
M. Wt: 300.38
InChI Key: OKMGJYFJQVNMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic benzothiadiazine 1,1-dioxide derivative offered for research purposes. This compound is structurally analogous to other benzothiadiazine-based molecules that have demonstrated significant biological activity in scientific studies. For instance, closely related compounds in this class have been investigated as potent antagonists of taurine, with one study showing a specific analog's ability to inhibit taurine-induced prolactin release in preclinical models . Furthermore, substituted benzothiadiazine derivatives are recognized as valuable scaffolds in medicinal chemistry and are the subject of ongoing research, including investigations into their potential as inhibitors of specific enzymatic targets like CD73 for applications in oncology and immunology . The structural features of this compound, including the 1,1-dioxide group and specific alkyl-aryl substitutions, are key to its physicochemical properties and potential interactions with biological systems. Researchers may explore its utility in neuropharmacology, drug discovery, and as a chemical probe for understanding taurinergic pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-4-[(4-methylphenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-3-6-14(7-4-12)10-18-11-17-21(19,20)16-8-5-13(2)9-15(16)18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMGJYFJQVNMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NS(=O)(=O)C3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be achieved through several methods. One common approach involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The reaction conditions are typically mild, and the product can be purified easily, making this method suitable for both laboratory synthesis and large-scale industrial production .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the pH, using specific solvents, and employing techniques such as microwave irradiation to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Position : Bromine at position 6 or 7 (vs. methyl at position 6 in the target compound) reduces lipophilicity but may enhance halogen bonding in biological targets .
  • Synthetic Efficiency : Pre-functionalized anthranilic acids (target compound) avoid isomer separation issues seen in post-cyclization modifications .
Anticancer Activity
  • Target Compound: Limited direct data, but benzothiadiazines with sulfamido/sulfonyl groups show GI₅₀ values <5 μM in leukemia and lung cancer models .
  • 6-Bromo Analog : Exhibited moderate activity (GI₅₀ ~2–5 μM) against RPMI-8226 leukemia cells, attributed to bromine’s electron-withdrawing effects .
  • 4-Amino Derivative: Lower activity (GI₅₀ >10 μM), suggesting sulfonyl/sulfamido groups are critical for cytotoxicity .
Antimicrobial Activity
  • Target Compound : Predicted moderate activity (9–11 mm inhibition zones) due to sulfonyl moiety’s hydrogen-bonding capacity .
  • Fluorobenzylidene Hydrazine Derivative : Potent activity (>12 mm) against Gram-positive bacteria, likely due to fluorine’s electronegativity enhancing target binding .

Physicochemical and Crystallographic Properties

  • Solubility: The target compound’s p-methylbenzyl group improves lipid solubility compared to polar analogs like the 4-amino derivative .
  • Hydrogen Bonding : Sulfonyl oxygens in the 1,1-dione moiety form robust O–H···O/N interactions, stabilizing crystal lattices. In contrast, brominated analogs show weaker C–Br···π interactions .
  • Crystallography : Structures resolved via SHELX (e.g., SHELXL for refinement) confirm planar benzothiadiazine cores and substituent orientations .

Biological Activity

6-Methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Antidiabetic Effects

Research indicates that benzothiadiazine derivatives can function as K-ATP channel openers. Specifically, compounds in this class have been shown to inhibit insulin secretion from pancreatic beta cells. For instance, studies on related compounds demonstrated their ability to reduce plasma insulin levels and blood pressure in animal models when administered intravenously . This mechanism suggests a potential application in managing diabetes by preventing hypoglycemic episodes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. A notable investigation focused on their effect on mitochondrial respiratory complex II (CII), which plays a critical role in cellular metabolism. The derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . In particular, halogenated benzothiadiazine derivatives showed enhanced activity against prostate cancer and triple-negative breast cancer (TNBC) cell lines, demonstrating a tenfold selectivity over non-malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : The presence of methyl or halogen substituents on the benzothiadiazine ring significantly affects potency against CII inhibition and anticancer efficacy.
  • Side Chain Variations : Benzylamine side chains combined with specific functional groups (e.g., bromo) enhance antineoplastic activity .

Study 1: Insulin Secretion Inhibition

In vitro studies demonstrated that related benzothiadiazine derivatives inhibited glucose-stimulated insulin release from rat islets. The potency varied among different derivatives, with some exhibiting IC50 values in the low micromolar range .

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis of several benzothiadiazine derivatives revealed significant differences in their cytotoxic effects on cancer cell lines. For example, one derivative showed an IC50 value of 32 μM for inhibiting CII in rat heart mitochondria, while another exhibited no activity at similar concentrations . This discrepancy highlights the importance of structural features in determining biological activity.

Data Summary

Compound NameActivity TypeIC50 ValueReference
DiazoxideInsulin secretion32 μM
Halogenated DZXAnticancer (CII inhibition)Varies (micromolar range)
6-Methyl DerivativeCytotoxicity against TNBCVaries (10-fold selectivity over normal cells)

Q & A

Q. How can researchers mitigate off-target effects in animal studies?

  • Methodological Answer :
  • Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify unintended pathways.
  • Dose optimization via PK/PD modeling (e.g., NONMEM) to balance efficacy and toxicity.
  • CRISPR-Cas9 knockout models to validate target-specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.